molecular formula C10H10BrN3O2 B054775 Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate CAS No. 125208-06-2

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Cat. No.: B054775
CAS No.: 125208-06-2
M. Wt: 284.11 g/mol
InChI Key: ZYRHBUINOLXYSO-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family.

Preparation Methods

The synthesis of ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-6-methylpyridine with ethyl chloroformate under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. Similar compounds include:

Biological Activity

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS No. 125208-06-2) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological effects, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • Storage Conditions : Under inert gas (nitrogen or argon) at 2-8°C
  • Toxicological Information : It is classified with hazard statements indicating potential health risks, including irritation and toxicity upon ingestion .

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include bromination and esterification processes. Recent advancements in synthetic methodologies have improved yields and purity of this compound, making it more accessible for biological testing .

Anticancer Properties

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyrazines exhibit promising anticancer activity. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In vitro assays revealed that certain derivatives could inhibit cell proliferation in human cancer types such as HeLa and MCF-7 cells .

Enzyme Inhibition

This compound has also shown potential as an inhibitor of specific enzymes. For example, some studies have explored its ability to inhibit α-glucosidase, which is relevant for managing postprandial hyperglycemia in diabetic patients. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby reducing glucose absorption .

Case Studies

  • Cytotoxicity Assays : A study conducted on various pyrrolo derivatives tested their cytotoxic effects on four human cancer cell types. The results indicated that modifications at the bromine and methyl positions significantly influenced the anticancer activity of the compounds .
  • Diabetes Management : Another study focused on the α-glucosidase inhibition properties of related compounds, showing that certain derivatives could effectively lower blood glucose levels in diabetic models .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedEffect ObservedReference
CytotoxicityEthyl 2-bromo-6-methyl derivativeInhibition of cell proliferation
Enzyme InhibitionEthyl 2-bromo-6-methyl derivativeα-glucosidase inhibition

Table 2: Synthesis Yields of Related Compounds

CompoundYield (%)Method UsedReference
Ethyl 2-bromo derivative85Bromination followed by esterification
Other pyrrolo derivatives70Multi-step synthesis

Properties

IUPAC Name

ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2/c1-3-16-10(15)7-5(2)13-9-8(7)14-6(11)4-12-9/h4H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRHBUINOLXYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=C(N=C12)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559999
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125208-06-2
Record name Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask charged with 20 mL of anhydrous N-methylpyrrolidine at 0° C. was added 60% NaH (840 mg, 21 mmol). After stirring 15 min, ethyl acetoacetate (2.73 g, 10.8 mmol) was added slowly. After stirring an additional 20 min 3,5-Dibromo-pyrazin-2-ylamine (5.04 g, 20 mmol). The reaction vessel was then removed from the ice bath and heated to 140° C. for 3 days. The dark mixture was cooled to rt and diluted with diethyl ether and water. The mixture was filtered and then partitioned. The organic layer was washed with water and then brine, dried over Na2SO4, filtered, and concentrated to afford a dark red oil. This was purified by silica gel chromatography (4:1 Hexanes:EtOAc) to afford 290 mg of 2-Bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid ethyl ester.
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
5.04 g
Type
reactant
Reaction Step Three

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